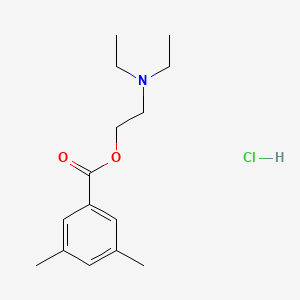
2-(Diethylamino)ethyl 3,5-dimethylbenzoate--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride (1/1) is a chemical compound with the molecular formula C15H23NO2·HCl. It is a derivative of benzoic acid and is often used in various chemical and pharmaceutical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 3,5-dimethylbenzoate typically involves the esterification of 3,5-dimethylbenzoic acid with 2-(diethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The resulting ester is then converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.
Industrial Production Methods
In an industrial setting, the production of 2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride involves large-scale esterification followed by purification steps such as distillation and crystallization to obtain the pure compound. The hydrochloride salt is then prepared by bubbling hydrogen chloride gas through the ester solution or by adding concentrated hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3,5-dimethylbenzoic acid or 3,5-dimethylbenzaldehyde.
Reduction: 2-(Diethylamino)ethyl 3,5-dimethylbenzyl alcohol.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential pharmaceutical agent due to its bioactive properties.
Industry: In the production of specialty chemicals and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride involves its interaction with biological molecules. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cell membranes, altering their permeability and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl benzoate
- 2-(Diethylamino)ethyl 4-methylbenzoate
- 2-(Diethylamino)ethyl 3,4-dimethylbenzoate
Uniqueness
2-(Diethylamino)ethyl 3,5-dimethylbenzoate–hydrogen chloride is unique due to the presence of both diethylamino and dimethylbenzoate groups, which confer specific chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Numéro CAS |
54465-04-2 |
|---|---|
Formule moléculaire |
C15H24ClNO2 |
Poids moléculaire |
285.81 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 3,5-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-5-16(6-2)7-8-18-15(17)14-10-12(3)9-13(4)11-14;/h9-11H,5-8H2,1-4H3;1H |
Clé InChI |
CORLSPRSJQXMTP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC(=O)C1=CC(=CC(=C1)C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



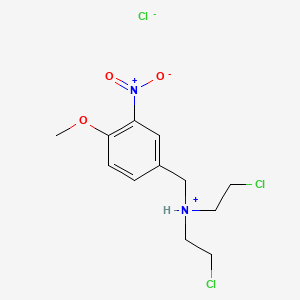
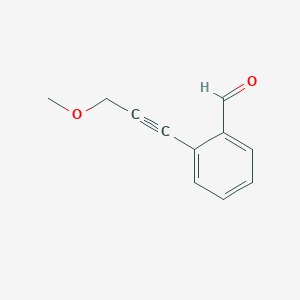
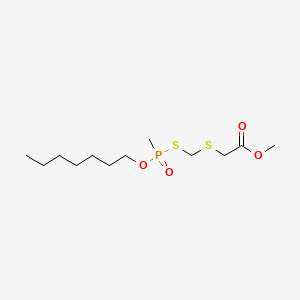


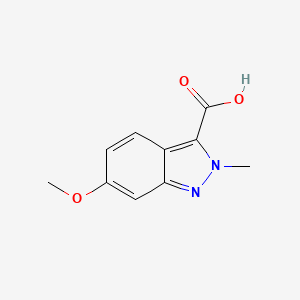
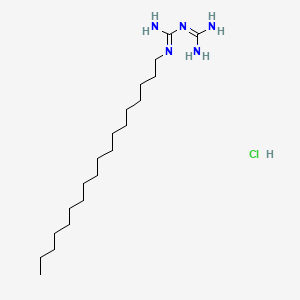
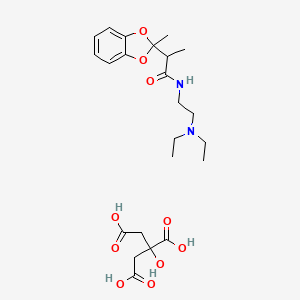



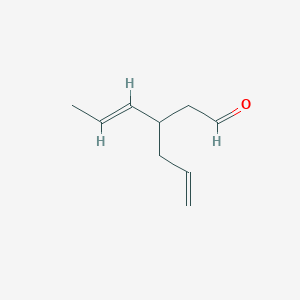
![6-[(1-Oxoallyl)oxy]hexyl N,N-diethyl-beta-alaninate](/img/structure/B13757847.png)
